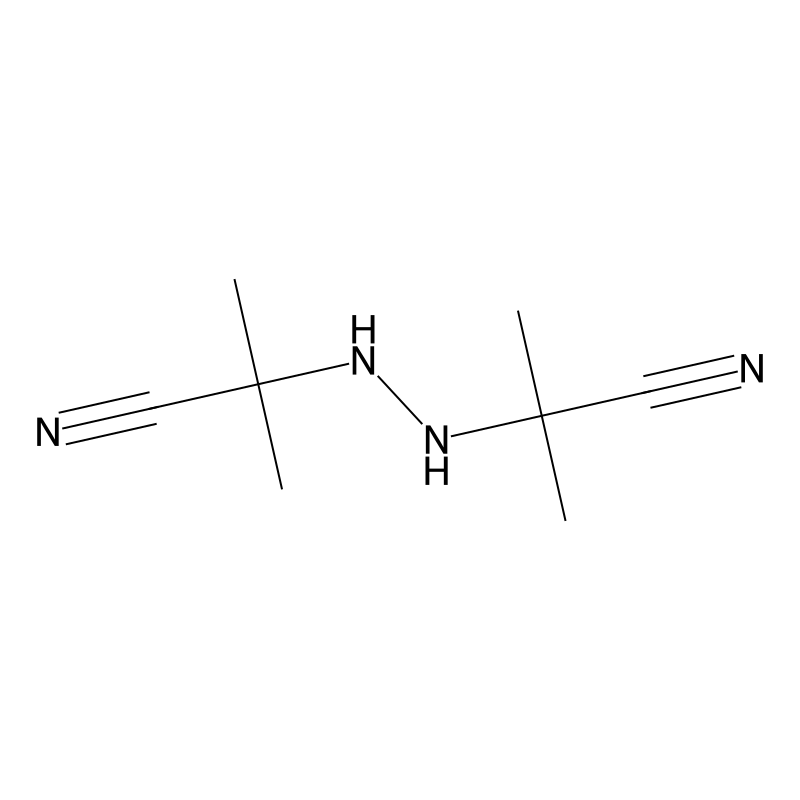Hydrazodiisobutyronitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Hydrazodiisobutyronitrile is an organic compound with the chemical formula . It is a derivative of azobisisobutyronitrile, characterized by two hydrazine groups attached to isobutyronitrile. This compound appears as a white crystalline powder and is primarily used as a radical initiator in various
Polymerization
One of the most common applications of AIBN in research is its use as an initiator for free radical polymerization. Free radicals are highly reactive species with an unpaired electron, allowing them to readily attack and break double bonds in monomers, initiating the formation of polymer chains. AIBN decomposes upon heating or exposure to light, generating two cyanoisopropyl radicals ([CH₃]₂C-N=•). These radicals then react with monomers, triggering the polymerization process. AIBN is commonly used to initiate the polymerization of various monomers, including:
- Acrylic acid and its derivatives for the synthesis of polyacrylates
- Styrene for the production of polystyrene
- Vinyl chloride for the synthesis of polyvinyl chloride (PVC)
Crosslinking
AIBN can also be used as a crosslinking agent in research. Crosslinking refers to the formation of chemical bonds between polymer chains, creating a more robust and networked structure. AIBN can be employed to crosslink various polymers, including:
- Elastomers to improve their mechanical properties such as tensile strength and elasticity
- Hydrogels for controlled drug delivery applications
Other Research Applications
Beyond its role in polymerization and crosslinking, AIBN finds various other research applications:
- Decomposition Reaction: Upon heating, hydrazodiisobutyronitrile decomposes to release nitrogen gas and generate reactive radicals, which can initiate free radical polymerizations. The decomposition typically occurs at temperatures above 40 °C, with optimal activity between 66 °C and 72 °C .
- Radical Initiation: The radicals produced can initiate polymerizations of various monomers such as styrene and maleic anhydride, leading to copolymer formation. Additionally, it facilitates anti-Markovnikov hydrohalogenation of alkenes and Wohl–Ziegler bromination reactions .
Hydrazodiisobutyronitrile can be synthesized through the following method:
- Condensation Reaction: The synthesis begins with acetone cyanohydrin and hydrazine hydrate as raw materials. A phase transfer catalyst is often employed to facilitate the reaction.
- Oxidation: Following the condensation, the resulting intermediate undergoes oxidation to yield hydrazodiisobutyronitrile .
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
Hydrazodiisobutyronitrile is primarily utilized in:
- Polymerization Processes: As a radical initiator in the production of polymers and resins.
- Cross-linking Agents: In the formulation of plastics and rubber products.
- Foaming Agents: In various applications where gas generation is required during processing .
Its ability to generate free radicals makes it invaluable in creating diverse polymeric materials.
Research on interaction studies involving hydrazodiisobutyronitrile indicates that it can react violently with certain substances, particularly under heat or pressure. It may form explosive mixtures with oxidizing agents or halogenated compounds. Additionally, its interaction with acids can produce toxic gases . Safety protocols must be strictly followed when handling this compound to prevent hazardous reactions.
Hydrazodiisobutyronitrile shares similarities with several related azo compounds. Here are some notable comparisons:
| Compound Name | Structure | Primary Use | Unique Features |
|---|---|---|---|
| Azobisisobutyronitrile | Radical initiator | More commonly used than hydrazodiisobutyronitrile | |
| 1,1′-Azobis(cyclohexanecarbonitrile) | Polymerization initiator | Water-soluble variant | |
| Azodicarbonamide | Foaming agent in plastics | Non-toxic alternative |
Hydrazodiisobutyronitrile's unique structure allows it to serve specific roles in radical-mediated reactions that other compounds may not efficiently perform.
Hydrazodiisobutyronitrile was first synthesized in the mid-20th century during investigations into azo compounds. A pivotal patent (US2711405A) detailed its preparation via the oxidation of α-aminoisobutyronitrile using sodium hypochlorite at temperatures below $$ 10^\circ \text{C} $$ . This method exploited the reactivity of hypohalites to couple amine groups into azo linkages, yielding a thermally stable product. Early applications focused on its role as a radical initiator, paralleling the utility of azobisisobutyronitrile (AIBN) but with distinct stability profiles .
Significance in Organic Synthesis
The compound’s bifunctional hydrazine core and electron-withdrawing cyano groups make it a versatile reagent. It facilitates:
- Radical-mediated polymerizations: Unlike AIBN, which decomposes above $$ 40^\circ \text{C} $$, hydrazodiisobutyronitrile’s stability allows controlled radical generation under milder conditions .
- Pharmaceutical intermediates: Its ability to form hydrazones with carbonyl compounds enables the synthesis of heterocyclic scaffolds found in bioactive molecules .
- Crosslinking agents: In polymer networks, it enhances mechanical strength by introducing covalent bonds between chains .
Nomenclature and Structural Classifications
The IUPAC name, 2,2'-(hydrazine-1,2-diyl)bis(2-methylpropanenitrile), reflects its symmetrical structure: two 2-cyanoprop-2-yl groups connected via a hydrazine bridge . Spectroscopic analyses (e.g., $$ ^1\text{H} $$-NMR) confirm the absence of proton signals adjacent to the nitrile groups, consistent with its fully substituted carbon centers .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Acute Toxic;Irritant








